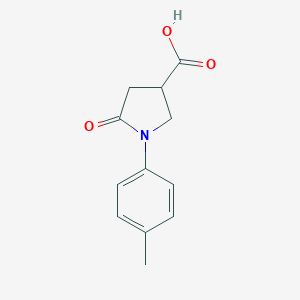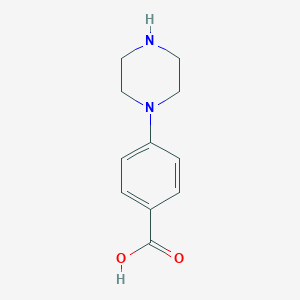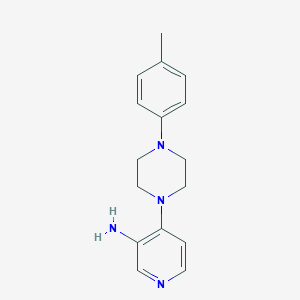
Piperazine, 1-(3-amino-4-pyridyl)-4-(p-tolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-amino-4-pyridyl)-4-(p-tolyl)-, commonly known as PAPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PAPP is a heterocyclic compound that contains a pyridine ring and a p-tolyl group.
作用機序
The mechanism of action of PAPP is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. PAPP has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activation of nuclear factor kappa B, a signaling pathway involved in the regulation of inflammation and immune response.
生化学的および生理学的効果
PAPP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PAPP has also been shown to inhibit the growth and migration of cancer cells. Additionally, PAPP has been shown to reduce inflammation and oxidative stress in various cell types.
実験室実験の利点と制限
One of the advantages of using PAPP in lab experiments is its high purity and stability. PAPP can be synthesized with high purity, and it is stable under various conditions. Additionally, PAPP has been shown to exhibit low toxicity in various cell types. However, one of the limitations of using PAPP in lab experiments is its high cost. PAPP is a complex compound that requires multiple synthesis steps, which can make it expensive to produce.
将来の方向性
There are several future directions for the study of PAPP. One area of research is the development of PAPP-based cancer therapies. PAPP has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is the investigation of PAPP as a potential treatment for neurodegenerative diseases. PAPP has been shown to have neuroprotective effects in vitro, and further research is needed to determine its potential therapeutic value in vivo. Additionally, future research could focus on the optimization of the synthesis method for PAPP, with the goal of reducing its cost and increasing its yield.
合成法
PAPP can be synthesized through a multistep process involving the reaction of 4-chlorotoluene with 3-aminopyridine, followed by reduction and cyclization reactions. The final product is obtained through purification and isolation steps. This synthesis method has been optimized, and the purity and yield of PAPP can be increased through various modifications.
科学的研究の応用
PAPP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. PAPP has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, PAPP has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
特性
CAS番号 |
14549-71-4 |
|---|---|
製品名 |
Piperazine, 1-(3-amino-4-pyridyl)-4-(p-tolyl)- |
分子式 |
C16H20N4 |
分子量 |
268.36 g/mol |
IUPAC名 |
4-[4-(4-methylphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4/c1-13-2-4-14(5-3-13)19-8-10-20(11-9-19)16-6-7-18-12-15(16)17/h2-7,12H,8-11,17H2,1H3 |
InChIキー |
MMZWSFMMDAKAIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
その他のCAS番号 |
14549-71-4 |
同義語 |
4-[4-(4-Methylphenyl)-1-piperazinyl]-3-pyridinamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



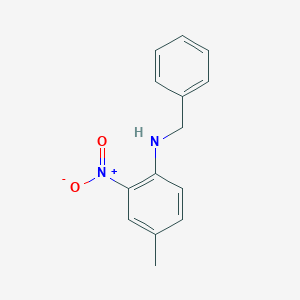
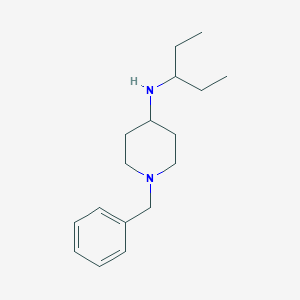
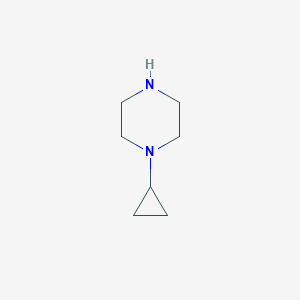

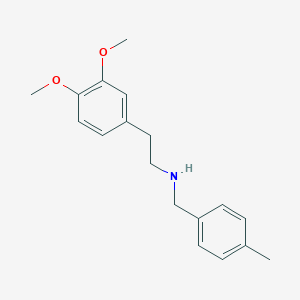

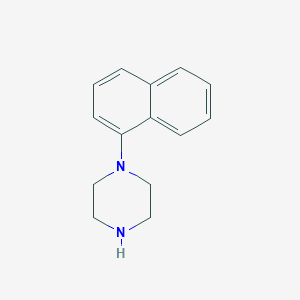
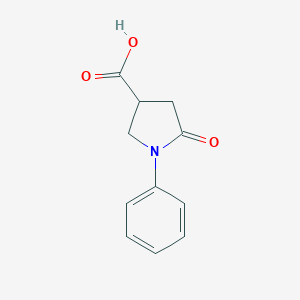
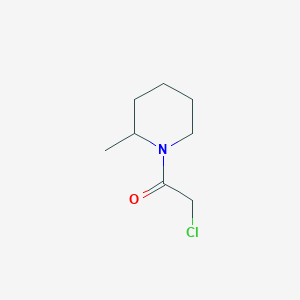
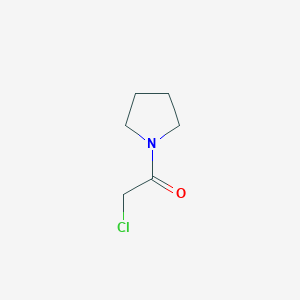
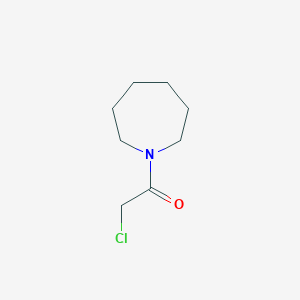
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
